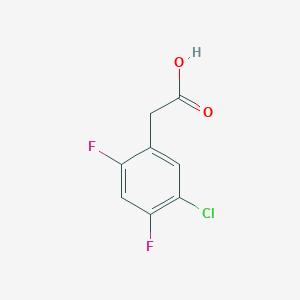
5-Chloro-2,4-difluorophenylacetic acid
Übersicht
Beschreibung
5-Chloro-2,4-difluorophenylacetic acid is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 . This compound is used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics .
Molecular Structure Analysis
The IUPAC name for this compound is (5-chloro-2,4-difluorophenyl)acetic acid . The InChI code is 1S/C8H5ClF2O2/c9-5-1-4(2-8(12)13)6(10)3-7(5)11/h1,3H,2H2,(H,12,13) .Physical And Chemical Properties Analysis
5-Chloro-2,4-difluorophenylacetic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Herbicide Toxicity and Environmental Impact
5-Chloro-2,4-difluorophenylacetic acid, similar to 2,4-dichlorophenoxyacetic acid (2,4-D), is used in agricultural and urban activities for pest control. Research on the toxicity and mutagenicity of such compounds is crucial to understanding their environmental impact. A scientometric review highlighted the rapid advancement in the study of 2,4-D toxicology, emphasizing the need for future research to focus on molecular biology, human exposure assessment, and pesticide degradation studies (Zuanazzi et al., 2020).
Analytical Detection in Environmental Samples
The detection and quantitation of chlorophenoxy acids, which include compounds like 5-Chloro-2,4-difluorophenylacetic acid, are vital for monitoring their levels in ground and drinking water. A method using high-performance liquid chromatography with coulometric detection has been developed to meet the stringent requirements for pesticide analysis in environmental samples, ensuring trace levels of these herbicides can be accurately measured (Wintersteiger et al., 1999).
Photocatalytic Degradation for Environmental Remediation
Innovative approaches such as the use of TiO2 nanotubes/silylated graphene oxide-based molecularly imprinted polymers have been explored for the adsorption and photocatalytic degradation of chlorophenoxyacetic acids. This method demonstrates significant potential for the removal and degradation of such herbicides from aquatic environments, highlighting an effective strategy for mitigating their ecological impact (Anirudhan & Anju, 2019).
Biodegradation and Phytoremediation
The biodegradation of chlorophenoxyacetic acids, including 2,4,5-trichlorophenoxyacetic acid, in methanogenic aquifer samples has been studied to understand their natural attenuation processes. These studies reveal that such compounds can be dehalogenated and degraded through a series of biological processes, potentially aided by short-chain organic acids and alcohols. This insight is crucial for developing bioremediation strategies to reduce the concentrations of these herbicides in contaminated soil and groundwater (Gibson & Suflita, 1990).
Molecular Breeding for Enhanced Degradation
Plasmid-assisted molecular breeding has been employed to develop bacterial strains capable of degrading chlorophenoxyacetic acids efficiently. This technique enables the bacteria to use these compounds as their sole carbon source, facilitating the complete degradation of herbicides like 2,4,5-T. This represents a promising avenue for enhancing the biodegradation of persistent toxic chemicals in the environment (Kellogg, Chatterjee, & Chakrabarty, 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5-chloro-2,4-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-5-1-4(2-8(12)13)6(10)3-7(5)11/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMKSRVRPKJUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-difluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



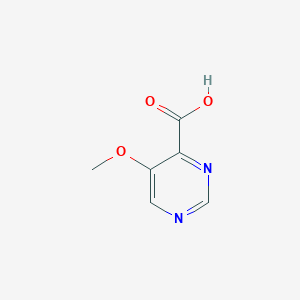
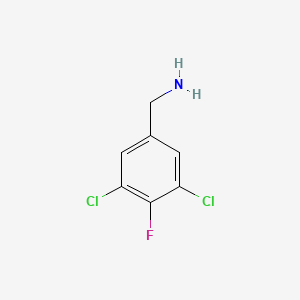
![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)
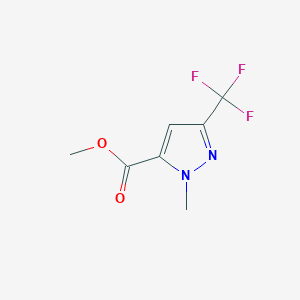
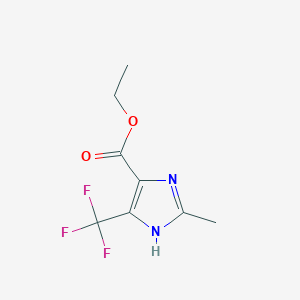
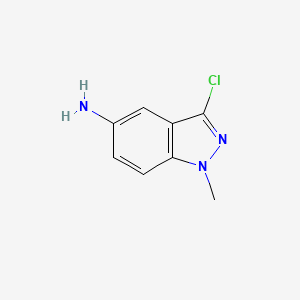


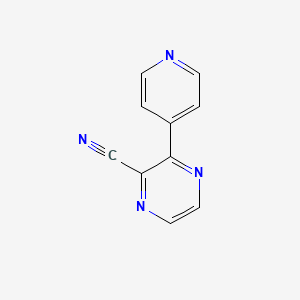
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)
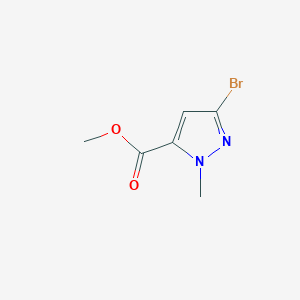
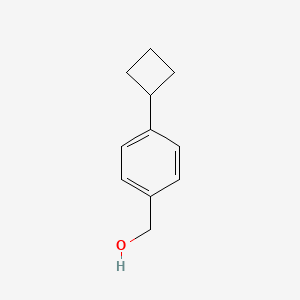
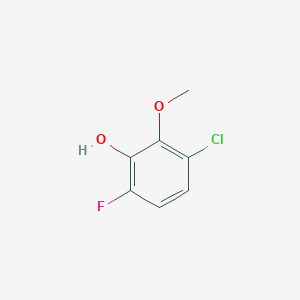
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)